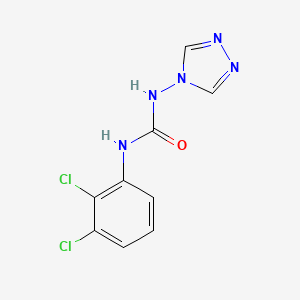
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide, also known as EPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EPM belongs to the class of N-aryloxyalkylamides, which are known to possess analgesic, anti-inflammatory, and anti-convulsant properties.
科学研究应用
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been extensively studied in various scientific research applications, including its analgesic, anti-inflammatory, and anti-convulsant properties. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has also been shown to have anti-inflammatory effects in animal models of acute and chronic inflammation. Additionally, N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been shown to have anti-convulsant effects in animal models of epilepsy.
作用机制
The mechanism of action of N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated sodium channels. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been shown to inhibit the release of glutamate, substance P, and calcitonin gene-related peptide, which are all involved in pain transmission. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has also been shown to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated sodium channels, and the reduction of oxidative stress. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One advantage of using N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide in lab experiments is its relatively low toxicity and high solubility in water. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide is also stable under a wide range of pH and temperature conditions, making it suitable for use in a variety of experimental settings. However, one limitation of using N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide is its relatively low potency compared to other analgesic and anti-inflammatory drugs, which may limit its effectiveness in certain experimental models.
未来方向
There are many potential future directions for N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide research, including the development of more potent analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in other disease models. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide and to determine its safety and efficacy in human clinical trials.
合成方法
The synthesis of N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide involves the reaction between 2-methylphenol and 3-ethylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with chloroacetic acid to form N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide. The yield of N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide is around 60-70%, and the purity can be increased through recrystallization.
属性
IUPAC Name |
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-14-8-6-9-15(11-14)18-17(19)12-20-16-10-5-4-7-13(16)2/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROVDJGHJLUHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)
![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)
![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)


![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)
